molecular formula C53H62I4N6O2 B12373567 3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide

3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide

Cat. No.: B12373567
M. Wt: 1322.7 g/mol
InChI Key: VLRAOTOBRYVTHM-UHFFFAOYSA-J
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Description

The compound “3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide” is a complex organic molecule that features multiple aromatic rings, quaternary ammonium groups, and iodide ions. This compound is likely to exhibit interesting photophysical and electrochemical properties due to its conjugated system and charged groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the formation of the benzoxazole and quinoline rings, followed by the introduction of the propyl and dimethylammonium groups. The final step would likely involve the quaternization of the nitrogen atoms with methyl iodide to form the tetraiodide salt.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced organic synthesis techniques, including the use of high-purity reagents, controlled reaction conditions, and efficient purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the aromatic rings or the propyl groups.

    Reduction: Reduction reactions could target the quaternary ammonium groups, potentially converting them to tertiary amines.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tertiary amines.

Scientific Research Applications

Chemistry

The compound could be used as a fluorescent probe due to its extended conjugated system, which may exhibit strong fluorescence.

Biology

In biological research, the compound might serve as a staining agent for imaging cellular structures.

Medicine

Industry

In industry, the compound could be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example, as a fluorescent probe, it would absorb light at a specific wavelength and emit light at a longer wavelength. The molecular targets and pathways involved would vary based on its use in biological or medical applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide
  • 3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;triiodide

Uniqueness

The tetraiodide form of the compound may exhibit unique properties such as higher solubility in polar solvents and distinct electrochemical behavior compared to its diiodide or triiodide counterparts.

Properties

Molecular Formula

C53H62I4N6O2

Molecular Weight

1322.7 g/mol

IUPAC Name

3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide

InChI

InChI=1S/C53H62N6O2.4HI/c1-54-48-26-11-13-28-50(48)60-52(54)30-15-20-42-32-36-56(46-24-9-7-22-44(42)46)34-17-38-58(3,4)40-19-41-59(5,6)39-18-35-57-37-33-43(45-23-8-10-25-47(45)57)21-16-31-53-55(2)49-27-12-14-29-51(49)61-53;;;;/h7-16,20-33,36-37H,17-19,34-35,38-41H2,1-6H3;4*1H/q+4;;;;/p-4

InChI Key

VLRAOTOBRYVTHM-UHFFFAOYSA-J

Isomeric SMILES

CN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CCC[N+](CCC[N+](CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C\6/OC7=CC=CC=C7N6C)(C)C)(C)C)/OC8=CC=CC=C18.[I-].[I-].[I-].[I-]

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-]

Origin of Product

United States

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